Anthoptilide C
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Overview
Description
Anthoptilide C is a small molecular compound classified as a briarane diterpene. It was first isolated from the Australian sea pen Anthoptilum cf. kukenthali . The compound has a molecular formula of C25H32O7 and is known for its complex structure, which includes multiple stereocenters and functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anthoptilide C involves several steps, starting from simpler organic molecules. The key steps typically include cyclization reactions to form the core structure, followed by functional group modifications to introduce the necessary oxygen-containing groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity .
Industrial Production Methods
advancements in synthetic organic chemistry and biotechnological methods may offer potential routes for industrial production in the future .
Chemical Reactions Analysis
Types of Reactions
Anthoptilide C undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Anthoptilide C has several scientific research applications:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Medicine: Explored as a potential therapeutic agent due to its interaction with specific molecular targets.
Industry: Potential applications in the development of new materials and chemical processes.
Mechanism of Action
Anthoptilide C exerts its effects through interactions with specific molecular targets, such as the adenosine A1 receptor. It acts as an inhibitor, modulating various signaling pathways, including the cGMP-PKG and cAMP signaling pathways . These interactions lead to a range of biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include Anthoptilide A, Anthoptilide B, Anthoptilide D, and Anthoptilide E .
Uniqueness
What sets Anthoptilide C apart from its analogs is its specific stereochemistry and functional group arrangement, which contribute to its unique biological activities and chemical reactivity .
Properties
Molecular Formula |
C25H32O7 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
[(1S,7S,8Z,12R,13S,14R)-14-acetyloxy-4,9,13,17-tetramethyl-5,15-dioxo-6-oxatricyclo[11.4.0.03,7]heptadeca-3,8,16-trien-12-yl] propanoate |
InChI |
InChI=1S/C25H32O7/c1-7-22(28)32-21-9-8-13(2)10-20-17(15(4)24(29)31-20)12-18-14(3)11-19(27)23(25(18,21)6)30-16(5)26/h10-11,18,20-21,23H,7-9,12H2,1-6H3/b13-10-/t18-,20-,21+,23-,25-/m0/s1 |
InChI Key |
SOZYLLOAOCBQFQ-GUNDZKFLSA-N |
Isomeric SMILES |
CCC(=O)O[C@@H]1CC/C(=C\[C@H]2C(=C(C(=O)O2)C)C[C@@H]3[C@@]1([C@H](C(=O)C=C3C)OC(=O)C)C)/C |
Canonical SMILES |
CCC(=O)OC1CCC(=CC2C(=C(C(=O)O2)C)CC3C1(C(C(=O)C=C3C)OC(=O)C)C)C |
Origin of Product |
United States |
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